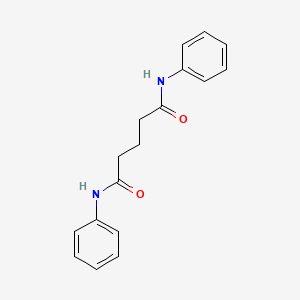
N,N'-diphenylpentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-diphenylpentanediamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
While N,N'-diphenylpentanediamide is mentioned in some search results, there is not enough information to create a detailed article focusing solely on its applications, data tables, and case studies. The available data primarily concerns the synthesis and chemical properties of related compounds, along with some potential applications of similar molecules .
Here's what can be gathered from the search results:
Related Compounds and Their Applications:
- N,N'-diphenyl-1,4-phenylenediamine: This compound shows potential in enhancing pancreatic antioxidant, immunomodulatory, and anti-apoptotic therapeutic effects when co-administered with adipose-derived mesenchymal stem cells (AD-MSCs) in diabetic rats .
- N,N'-diphenyl-p-phenylenediamines: These compounds can be synthesized using N,N'-diphenyl-p-phenylenediamine with various reagents under specific conditions, often involving a Friedel-Crafts catalyst .
- 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: These derivatives have shown antineoplastic activity in vitro against human cell lines (breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma) and in vivo against Ehrlich ascites carcinoma in mice . Specific derivatives, such as ureide, anilide, p-nitoanilide, and o-bromoanilide, exhibited encouraging activity .
- Nitrogen-containing heterocycles: These have a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities . Pyrimidine derivatives, for example, have therapeutic applications in medicinal chemistry and are essential building blocks of nucleic acids .
- 3,4-Dichloro-5-ethoxypyridazine: This compound is a synthetic intermediate with applications in chemistry, biology, medicine, industry, and materials science. It is explored for enzyme inhibition, antimicrobial activity, drug development, agrochemicals, and the synthesis of functional materials.
Limitations:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for N,N'-diphenylpentanediamide, and how can reaction efficiency be optimized?
this compound is typically synthesized via condensation reactions between pentanedioyl chloride and aniline derivatives. Key parameters include:
- Catalyst selection : Amine bases like triethylamine or pyridine are commonly used to neutralize HCl byproducts .
- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while inert atmospheres prevent oxidation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EA/Hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 2.3–2.7 ppm). ¹³C NMR confirms carbonyl resonances (δ ~168–170 ppm) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 310.3 (calculated for C₁₇H₁₈N₂O₂) .
Q. How can researchers assess the thermal stability and phase behavior of this compound?
Use differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and thermal decomposition profiles. Thermogravimetric analysis (TGA) under nitrogen reveals weight loss steps above 250°C, correlating with amide bond cleavage .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in literature be resolved?
Conflicting solubility reports (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or impurities. To address this:
- Perform systematic solubility tests across solvents (e.g., DMF, acetone, chloroform) at controlled temperatures (25°C, 40°C).
- Characterize crystal forms via X-ray diffraction (single-crystal XRD preferred) .
- Use computational tools (e.g., COSMO-RS) to predict solubility parameters .
Q. What strategies optimize this compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing phenyl groups reduce carbonyl electrophilicity. To enhance reactivity:
- Activate the carbonyl with Lewis acids (e.g., AlCl₃) .
- Employ high-pressure conditions or microwave-assisted synthesis to accelerate kinetics .
- Substitute the pentanediamide backbone with electron-deficient aryl groups to modulate electronic effects .
Q. How does this compound function in supramolecular assemblies?
The diamide motif facilitates hydrogen-bonded networks. Applications include:
- Coordination polymers : Metal ions (e.g., Cu²⁺) bind to carbonyl oxygen, forming 1D/2D frameworks (characterized via XRD) .
- Host-guest systems : The rigid backbone selectively encapsulates aromatic guests (e.g., nitrobenzene), analyzed via UV-Vis titration .
Q. Methodological Recommendations
- Data Reproducibility : Document solvent purity, humidity, and heating rates in thermal studies .
- Safety : Follow GHS guidelines for amide handling (e.g., PPE, fume hoods) due to potential skin/respiratory irritation .
- Computational Support : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and electronic properties .
属性
CAS 编号 |
6833-02-9 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
N,N'-diphenylpentanediamide |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-14-8-3-1-4-9-14)12-7-13-17(21)19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21) |
InChI 键 |
PGNQLKCAVPTIPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2 |
Key on ui other cas no. |
6833-02-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















